![molecular formula C17H23N5O3 B2742332 Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate CAS No. 1993139-59-5](/img/structure/B2742332.png)

Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

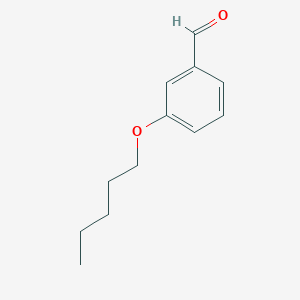

The molecular structure of Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is complex due to the presence of multiple functional groups. The InChI string for this compound isInChI=1S/C17H23N5O3/c1-16(2,3)24-15(23)21-17(7-5-4-6-8-17)14-20-13(22-25-14)12-11-18-9-10-19-12/h9-11H,4-8H2,1-3H3,(H,21,23). Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is 345.403. Unfortunately, the search results do not provide more detailed physical and chemical properties of this compound.Aplicaciones Científicas De Investigación

Phosphine Oxide Synthesis

The compound has been utilized in the synthesis of novel phosphine oxides. Aromatic 7-R1-8-R2-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines reacted with lithium diorganylphosphides to yield nucleophilic addition products. These were further oxidized to produce previously unknown (3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4-yl)phosphine oxides .

Antibacterial Agents

Researchers have synthesized a series of novel triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial activity. Some of these compounds, which share a structural similarity with Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate, showed moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria .

Organic Synthesis Intermediates

Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate can be used as an intermediate in organic synthesis. It is often employed in the synthesis and property studies of various pharmaceutical intermediates .

Anti-tubercular Activity

Compounds structurally related to Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate have been designed and synthesized for evaluating their anti-tubercular activity against Mycobacterium tuberculosis .

Catalysis

The structural framework of Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is conducive for use in catalysis. Phosphoryl-substituted pyrazines and related triazine derivatives have been proposed for use in catalytic processes .

Photonics

Derivatives of Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate have potential applications in photonics due to their unique electronic properties .

Fire Retardants

The compound’s derivatives have been suggested as fire retardants. Their structural properties contribute to their effectiveness in reducing the flammability of materials .

Peptide Synthesis

There is potential for using Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate in peptide synthesis. Related compounds have been used as reagents for the synthesis of peptides .

Direcciones Futuras

While the search results do not provide specific future directions for Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate, similar compounds have been used in the synthesis of biologically active natural products and as kinase inhibitors for treating immunological and oncological conditions . This suggests potential future directions in medicinal chemistry and drug discovery.

Propiedades

IUPAC Name |

tert-butyl N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3/c1-16(2,3)24-15(23)21-17(7-5-4-6-8-17)14-20-13(22-25-14)12-11-18-9-10-19-12/h9-11H,4-8H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCANLQJJYBBBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)C2=NC(=NO2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-sulfamoylbenzamide](/img/structure/B2742255.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2742264.png)

![4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2742266.png)

![N~1~-(2-chloro-4-fluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2742267.png)

![1-(4-Tert-butylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2742268.png)

![2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2742271.png)